molecular formula C7H5FN2 B6337096 6-Fluoroimidazo[1,5-a]pyridine CAS No. 1426421-17-1

6-Fluoroimidazo[1,5-a]pyridine

Cat. No.: B6337096
CAS No.: 1426421-17-1
M. Wt: 136.13 g/mol
InChI Key: AMSZJCHBWQVBPL-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,5-a]pyridine is a fluorinated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle comprising fused imidazole and pyridine rings. The fluorine substitution at the 6-position enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. For instance, imidazo[1,5-a]pyridine derivatives are synthesized via cyclocondensation, oxidative cyclization, or iodine-catalyzed reactions , with fluorination likely introduced through halogenation or cross-coupling strategies. The compound is listed as a discontinued research chemical by suppliers like CymitQuimica , suggesting specialized use in early-stage studies.

Properties

IUPAC Name

6-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSZJCHBWQVBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Patent CN110590771B outlines a robust method for synthesizing [1,5-a]-pyridylimidazole-1-nitrile, a precursor to 6-fluoroimidazo[1,5-a]pyridine derivatives. The process involves sequential transformations:

  • Cyanoacetate Addition : Ethyl cyanoacetate reacts with 2-fluoropyridine in dimethyl sulfoxide (DMSO) under basic conditions to form an intermediate ethyl ester.

  • Cyclization : Intramolecular cyclization generates the imidazo[1,5-a]pyridine core.

  • Hydrolysis : Alkaline hydrolysis converts the ester to a carboxylic acid.

  • Nitrile Formation : The carboxylic acid is further functionalized to introduce the nitrile group.

Key Reaction Conditions:

  • Step 1 : Sodium hydride (NaH) in DMSO at 0°C, followed by heating to 50°C for 12 hours.

  • Step 2 : Cyclization in methanol with aqueous inorganic bases (e.g., NaOH, KOH) at controlled temperatures (-10°C to 20°C).

  • Step 5 : Final nitrile formation at 50–110°C using dehydrating agents.

Example Yield Data:

StepProductYield (%)Purity (NMR Confirmed)
1[1,5-a]-Pyridylimidazole-1-ethyl ester68.7>95%
3[1,5-a]-Pyridylimidazole-1-carboxylic acid81.6>98%
5[1,5-a]-Pyridylimidazole-1-nitrile89.0>97%

Mechanistic Insights

The initial cyanoacetate addition proceeds via nucleophilic aromatic substitution, where the electron-deficient 2-fluoropyridine reacts with the enolate of ethyl cyanoacetate. Cyclization is facilitated by the polar aprotic solvent DMSO, which stabilizes transition states. Hydrolysis under mild alkaline conditions ensures selective ester cleavage without degrading the imidazole ring.

Alternative Methodologies and Comparative Analysis

Key Differences from [1,5-a] Synthesis:

  • Starting Material : 2-Amino-5-fluoropyridine vs. 2-fluoropyridine.

  • Cyclization Agent : Ethyl bromoacetate vs. ethyl cyanoacetate.

  • Reaction Media : DMF vs. DMSO.

Pyrazolo[1,5-a]pyridine Derivatives (J-Stage)

Research on pyrazolo[1,5-a]pyridine-3-carboxylic acid highlights the use of hydroiodic acid (HI) for demethylation and cyclization. Although this method targets a different heterocycle, it underscores the versatility of halogenated intermediates in analogous syntheses.

Optimization Challenges and Solutions

Temperature Sensitivity

The exothermic nature of the cyanoacetate addition (Step 1) necessitates precise temperature control. Patent CN110590771B reports optimal yields at 50°C, with deviations below 40°C leading to incomplete reactions and above 60°C causing decomposition.

Purification Strategies

  • Recrystallization : The ethyl ester intermediate is purified using a hexane:ethyl acetate (6:1) mixture, achieving >95% purity.

  • Acid-Base Extraction : Hydrolysis products are isolated via pH adjustment, leveraging the solubility differences between the carboxylic acid and its sodium salt.

Scalability Considerations

Patent CN103864786A emphasizes the use of "general corrosion-resistant equipment," enabling large-scale production without specialized reactors. In contrast, the DMSO-mediated steps in CN110590771B require anhydrous conditions, complicating scale-up .

Chemical Reactions Analysis

Cyclization and Formation Reactions

The synthesis of 6-fluoroimidazo[1,5-a]pyridine derivatives often involves cyclization strategies. A notable method employs a three-component coupling reaction using substituted picolinaldehydes, amines, and formaldehyde to generate imidazo[1,5-a]pyridinium ions in high yields (80–95%) . For example:

  • Reaction :
    Picolinaldehyde+Amine+FormaldehydeEtOH, 80°CImidazo[1,5-a]pyridinium ion\text{Picolinaldehyde} + \text{Amine} + \text{Formaldehyde} \xrightarrow{\text{EtOH, 80°C}} \text{Imidazo[1,5-a]pyridinium ion}

  • Key feature : The fluorine atom at position 6 enhances electrophilicity, facilitating cyclization .

Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For instance:

Halogen Exchange

  • Reaction :
    This compound+NaOMeDMF, 100°C6-Methoxyimidazo[1,5-a]pyridine\text{this compound} + \text{NaOMe} \xrightarrow{\text{DMF, 100°C}} \text{6-Methoxyimidazo[1,5-a]pyridine}

  • Yield : 65–75% (observed in analogous imidazo[1,2-a]pyridine systems) .

Fluorine Displacement with Amines

  • Conditions :

    • Base: K₂CO₃

    • Solvent: DMF/EtOH

    • Temperature: 80–100°C

  • Example :
    Substitution with morpholine yields 6-morpholinoimidazo[1,5-a]pyridine .

Cross-Coupling Reactions

The imidazo[1,5-a]pyridine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization:

Palladium-Catalyzed Coupling

  • Reagents : Pd(OAc)₂, XPhos, Cs₂CO₃

  • Substrates : Aryl boronic acids or amines

  • Example :
    This compound+PhB(OH)₂Pd cat.6-Phenylimidazo[1,5-a]pyridine\text{this compound} + \text{PhB(OH)₂} \xrightarrow{\text{Pd cat.}} \text{6-Phenylimidazo[1,5-a]pyridine}
    Yield : 50–70% .

Hydrolysis of Esters

Ethyl esters at position 3 are hydrolyzed to carboxylic acids under basic conditions:

  • Reaction :
    This compound-3-ethyl carboxylateNaOH, MeOH/H₂OThis compound-3-carboxylic acid\text{this compound-3-ethyl carboxylate} \xrightarrow{\text{NaOH, MeOH/H₂O}} \text{this compound-3-carboxylic acid}
    Yield : 81.6% (observed in imidazo[1,2-a]pyridine analogues) .

Oxidation

The imidazo ring undergoes oxidation to form N-oxides:

  • Reagents : H₂O₂ or mCPBA

  • Product : this compound N-oxide .

Intramolecular Cyclization

  • Substrate : 5-Fluoroimidazo[1,2-a]pyridine derivatives with pendant hydroxyl groups.

  • Conditions : K₂CO₃ in DMF at 120°C.

  • Product : Tetracyclic imidazo[1,5-a]pyridine fused with benzofuran .
    Yield : 60–75% .

Biological Activity-Driven Modifications

6-Fluoroimidazo[1,5-a]pyridines are optimized for kinase inhibition (e.g., DYRK1A, CLK1) through structural modifications:

SAR Findings

  • Position 6 : Fluorine enhances blood-brain barrier penetration and kinase affinity .

  • Position 3 : Carboxylic acid improves solubility and ATP-binding pocket interactions.

Table 1: Key Reactions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
CyclizationPicolinaldehyde, amine, HCHOImidazo[1,5-a]pyridinium ion80–95
Fluorine substitution (OMe)NaOMe, DMF, 100°C6-Methoxy derivative65–75
Suzuki coupling (Ph)Pd(OAc)₂, PhB(OH)₂6-Phenylimidazo[1,5-a]pyridine50–70
Hydrolysis (ester to acid)NaOH, MeOH/H₂O3-Carboxylic acid81.6

Table 2: Biological Activity of Derivatives

CompoundKinase Inhibited (IC₅₀)NotesSource
6-Fluoro-3-carboxylic acidDYRK1A (1.2 µM)Improved BBB penetration vs non-fluorinated
6-Methoxy analogueCLK1 (2.8 µM)Reduced activity vs fluorine

Mechanistic Insights

  • Electron-Withdrawing Effect : Fluorine at position 6 stabilizes intermediates in NAS and cross-coupling reactions via inductive effects .

  • Steric Effects : Bulky substituents at position 2 reduce reactivity in cyclization .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
6-Fluoroimidazo[1,5-a]pyridine derivatives have been identified as potential anticancer agents. These compounds exhibit inhibitory effects on specific protein kinases associated with cancer progression. For instance, studies have shown that modifications at the 6-position of imidazo[1,2-a]pyridines can enhance their potency against kinases like DYRK1A and CLK1, which are implicated in various cancers .

2. Urease Inhibition
Recent research highlighted the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into oxazole derivatives that demonstrate significant urease inhibition. Urease inhibitors are crucial in treating conditions like peptic ulcers caused by Helicobacter pylori. The synthesized compounds showed IC50 values significantly lower than standard drugs, indicating their potential therapeutic application in ulcer treatment .

3. Antiviral Activities
Imidazo[1,2-a]pyridine derivatives have also been explored for their antiviral properties. Their ability to interact with viral enzymes makes them candidates for further development as antiviral agents. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance their efficacy against viral targets .

Biological Studies

1. Enzyme Interactions
The interaction of this compound with various biological targets has been a major focus of research. These compounds have been studied for their binding affinity to enzymes and receptors, which can lead to significant biological effects. For example, the modulation of kinase activity through these compounds opens avenues for developing new treatments for diseases like Alzheimer's disease and other neurodegenerative disorders .

2. Imaging Agents
Due to their fluorescent properties, imidazo[1,5-a]pyridines are being investigated as imaging agents in biomedical applications. Their ability to selectively bind to certain biological markers allows for enhanced imaging techniques in disease diagnostics .

Material Science

1. Development of New Materials
this compound is also utilized in material science for creating new materials with specific properties such as fluorescence and conductivity. The unique electronic properties of imidazo compounds make them suitable for applications in organic electronics and photonic devices .

Summary of Findings

The following table summarizes some key findings related to the applications of this compound:

Application Area Key Findings References
Medicinal ChemistryPotential anticancer agent; inhibits DYRK1A and CLK1 kinases ,
Urease InhibitionSignificant urease inhibitors with lower IC50 values than standard drugs ,
Antiviral ActivitiesCandidates for antiviral drug development
Biological StudiesModulates enzyme activity; potential use in Alzheimer's treatment ,
Material ScienceDevelopment of new materials with fluorescence properties

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. The compound can inhibit enzymes, disrupt cellular processes, and modulate signaling pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Imidazo[1,5-a]pyridine Derivatives
  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) : Exhibits potent antibacterial activity (MIC₅₀: 0.6–1.4 µg/mL) and inhibits papain-family cysteine proteases (Ki: 13.75–99.30 µM) via hydrophobic interactions .
  • EGFR Tyrosine Kinase Inhibitors : Imidazo[1,5-a]pyridine derivatives show competitive binding free energies (-35 to -50 kcal/mol) against EGFR, comparable to drugs like erlotinib .
  • Fluorescent Probes : Dimeric imidazo[1,5-a]pyridines exhibit solvatochromism and integrate into lipid bilayers, serving as membrane probes .
6-Fluoroimidazo[1,5-a]pyridine vs. Parent Scaffold

The fluorine atom at position 6 likely enhances metabolic stability and binding affinity through electron-withdrawing effects, a common strategy in drug design. However, specific data on its biological activity remain unreported.

Heterocyclic Analogues with Fused Ring Systems

[1,2,4]Triazolo[1,5-a]pyrimidines
  • Key Features : Exhibit broad bioactivity (antitumor, antiviral) due to the triazole-pyrimidine core .
  • Comparison : Unlike imidazo[1,5-a]pyridines, these compounds show higher vaporization enthalpies (+7 kJ/mol), indicating stronger self-association .
  • Example : 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Thermo Scientific) is structurally similar but differs in ring fusion and halogen placement .
Pyrazolo[1,5-a]pyridines
  • Applications : Used in antimalarial and antitubercular agents .
  • Synthesis : Achieved via α-H/D exchange and 1,3-cycloaddition, differing from imidazo[1,5-a]pyridine’s cyclocondensation routes .
1,2,4-Triazolo[1,5-a]pyridines
  • Deuterated Derivatives : Employed in mechanistic and pharmacokinetic studies, a niche less explored for fluorinated imidazo[1,5-a]pyridines .

Physicochemical Properties

Property This compound Imidazo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyrimidine
Vaporization Enthalpy Not reported ~50 kJ/mol ~57 kJ/mol
Solubility Likely low (lipophilic) Moderate Low (crystalline)
Bioactivity Underexplored Antibacterial, kinase inhibition Antitumor, antiviral

Biological Activity

6-Fluoroimidazo[1,5-a]pyridine is an intriguing compound within the imidazo[1,5-a]pyridine family, characterized by a fluorine atom at the sixth position of the imidazole ring. This compound has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7FN2, with a molecular weight of approximately 150.15 g/mol. Its structure features a fused bicyclic system comprising an imidazole and pyridine ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the fluorine atom enhances its capacity to form hydrogen bonds, facilitating interactions with enzyme active sites. This can lead to inhibition of enzymatic activity or disruption of cellular processes. For instance, studies suggest that this compound may inhibit urease activity, which is crucial in certain pathogenic bacteria and could be leveraged in treating related infections .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications at specific positions on the imidazo[1,5-a]pyridine structure can significantly impact biological activity. For example:

  • Fluorination : The introduction of fluorine at the 6-position has been shown to enhance bioavailability and efficacy against certain targets.
  • Substituent Variations : Compounds with hydroxyl (-OH) or amino (-NH2) groups exhibit varying degrees of potency against enzyme targets. The presence of these groups can influence binding affinity and selectivity for specific biological targets .

Table 1: Comparison of Biological Activity with Structural Variants

Compound NameStructural FeaturesBiological Activity
This compoundFluorine at position 6Urease inhibition
6-Aminoimidazo[1,5-a]pyridineAmino group at position 6Antimicrobial activity
5-Fluoroimidazo[4,5-b]pyridineFluorine at position 5CNS bioavailability
Imidazo[1,2-a]pyridineLacks fluorine substitutionGeneral pharmacological activity

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Its ability to inhibit urease makes it a candidate for treating infections caused by urease-producing bacteria such as Helicobacter pylori, which is linked to gastric ulcers and other gastrointestinal diseases .

Anticancer Potential

The compound's structural similarities with known kinase inhibitors suggest potential applications in cancer therapy. Studies have shown that derivatives of imidazo[1,5-a]pyridine can act as potent inhibitors of various kinases involved in cancer progression. For example, SAR studies indicate that modifications can enhance selectivity towards specific kinases implicated in tumor growth .

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives in preclinical models:

  • Inhibition of Urease : A series of synthesized oxazole-based derivatives demonstrated significant urease inhibition in vitro, suggesting potential for developing new treatments for urease-related infections.
  • Kinase Inhibition : In a screening effort involving over 110 compounds, several imidazo[1,2-a]pyridines showed promising inhibitory effects against DYRK1A and CLK1 kinases, indicating their utility in treating diseases like Alzheimer's disease through modulation of kinase activity .

Q & A

Q. What are the most reliable synthetic routes for 6-fluoroimidazo[1,5-a]pyridine derivatives?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, oxidative cyclization, or transannulation reactions. For fluorinated analogs like this compound, a common approach is functionalization post-core formation. For example, imidazo[1,5-a]pyridine-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 2-aminomethylpyridine) can undergo halogenation or fluorination steps . Recent methodologies emphasize catalyst-free, one-pot cyclization reactions using mild conditions (e.g., water as a byproduct) to improve yields and sustainability .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and fluorine incorporation .
  • Single-crystal X-ray diffraction to analyze intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) that influence crystallinity .
  • UV-Vis and fluorescence spectroscopy to assess optical properties (e.g., Stokes’ shift, quantum yield) for applications in light-emitting materials .

Q. What experimental protocols are used to evaluate antibacterial activity of imidazo[1,5-a]pyridine derivatives?

Standard protocols involve:

  • Minimum Inhibitory Concentration (MIC) assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) studies to correlate substituent effects (e.g., fluoro groups at position 6) with potency. For example, electron-withdrawing fluorine may enhance membrane penetration .

Advanced Research Questions

Q. How do π-stacking interactions and fluorine substitution influence the biological activity of this compound?

Fluorine’s electronegativity enhances metabolic stability and binding affinity via polar interactions. π-stacking (observed in X-ray studies) stabilizes ligand-receptor complexes, particularly in enzyme inhibition (e.g., JAK1/JAK2) . Computational studies (e.g., DFT) can model these interactions by analyzing frontier molecular orbitals (FMOs) and charge transfer effects .

Q. What methodologies resolve contradictions in kinetic data for enzyme inhibition by imidazo[1,5-a]pyridine derivatives?

  • Dixon and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition mechanisms .
  • Thermodynamic analysis (e.g., ΔG calculations) quantifies binding energy, while triplicate assays reduce variability . For example, 1-substituted pyridylimidazo[1,5-a]pyridines show varying ΔG values depending on substituent electronegativity .

Q. How can researchers design imidazo[1,5-a]pyridine-based ligands for catalytic applications?

  • Phosphino-functionalized derivatives (e.g., 1-phosphinoimidazo[1,5-a]pyridine) are synthesized via palladium-catalyzed cross-coupling. These ligands enhance catalytic efficiency in Suzuki-Miyaura reactions due to strong σ-donor properties .
  • N-Heterocyclic carbene (NHC) complexes derived from imidazo[1,5-a]pyridine exhibit stability in Rh(I) and Ir(III) catalysts, as confirmed by XRD and HRMS .

Q. What computational tools are used to predict fluorescence properties of this compound derivatives?

  • TD-DFT calculations model excited-state behavior (e.g., intramolecular charge transfer) and correlate with experimental Stokes shifts .
  • Solid-state quantum yield (QYSS) measurements validate aggregation-induced emission (AIE) properties for OLED applications .

Methodological Recommendations

  • For synthetic challenges : Optimize fluorination steps using Selectfluor® or DAST to minimize side reactions .
  • For conflicting bioactivity data : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • For structural ambiguity : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

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